molecular formula C23H22N2O5S B423128 2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

Cat. No.: B423128
M. Wt: 438.5g/mol
InChI Key: NCLMMYWRHPOENB-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a phenylsulfonyl hydrazinylidene moiety, and a methylbenzoate group.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5g/mol

IUPAC Name

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C23H22N2O5S/c1-3-29-22-15-18(16-24-25-31(27,28)20-7-5-4-6-8-20)11-14-21(22)30-23(26)19-12-9-17(2)10-13-19/h4-16,25H,3H2,1-2H3/b24-16+

InChI Key

NCLMMYWRHPOENB-LFVJCYFKSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-4-formylphenyl 4-methylbenzoate with phenylsulfonyl hydrazine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl hydrazinylidene moiety is believed to play a crucial role in its biological activity by binding to active sites and modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate
  • 2-ethoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
  • 2-methoxy-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-ethoxybenzoate

Uniqueness

The uniqueness of 2-ETHOXY-4-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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